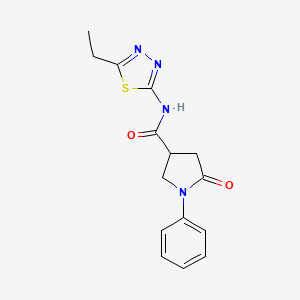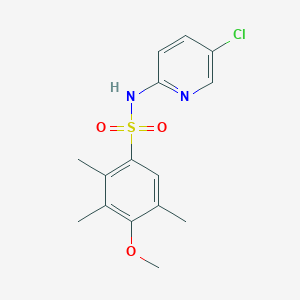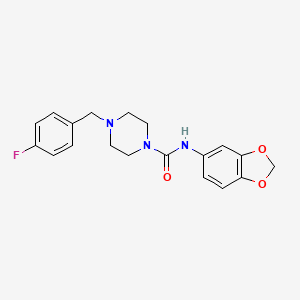![molecular formula C22H17BrN2O3 B5425172 N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5425172.png)
N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide, also known as BV6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BV6 belongs to the class of compounds known as SMAC mimetics, which are designed to mimic the activity of a protein called second mitochondria-derived activator of caspases (SMAC).
作用機序
N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide works by inhibiting the activity of IAP proteins, which are overexpressed in many types of cancer cells. IAP proteins are responsible for inhibiting the activity of caspases, which are enzymes that play a key role in the process of apoptosis. By inhibiting the activity of IAP proteins, this compound allows caspases to become activated, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of IAP proteins. In addition to its pro-apoptotic effects, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells, which play a key role in the immune response to cancer.
実験室実験の利点と制限
One of the advantages of N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide is that it has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide. One area of research could be to investigate the safety and efficacy of this compound in clinical trials. Another area of research could be to investigate the potential of this compound in combination with other cancer therapeutics, such as chemotherapy or radiation therapy. Additionally, research could be conducted to investigate the potential of this compound in other disease areas, such as inflammatory diseases or autoimmune diseases. Finally, research could be conducted to develop more potent and selective SMAC mimetics that could be used as cancer therapeutics.
合成法
The synthesis of N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide involves the reaction of 4-bromo-2-nitrobenzaldehyde with 3-hydroxyaniline in the presence of sodium hydroxide to form the corresponding imine. The resulting imine is then reduced with sodium borohydride to give the corresponding amine, which is then coupled with 4-bromo-2-fluorobenzoyl chloride in the presence of triethylamine to give this compound.
科学的研究の応用
N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. SMAC mimetics such as this compound have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of inhibitor of apoptosis (IAP) proteins, which are overexpressed in many types of cancer cells and contribute to their survival. This compound has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including breast cancer, colorectal cancer, and leukemia.
特性
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-3-(3-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c23-17-11-9-15(10-12-17)13-20(25-21(27)16-5-2-1-3-6-16)22(28)24-18-7-4-8-19(26)14-18/h1-14,26H,(H,24,28)(H,25,27)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZIICYQIPWOQ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5425092.png)


![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5425109.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5425115.png)
![1-methyl-1'-(9H-purin-6-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5425118.png)
![5-methyl-7-(3-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5425119.png)
![3-ethyl-2-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B5425123.png)


![N-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5425154.png)
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5425159.png)
![3-(2-fluorophenyl)-5-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5425166.png)
![3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5425183.png)